molecular formula C10H9NO2 B1606284 5-Ethyl-1H-indole-2,3-dione CAS No. 96202-56-1

5-Ethyl-1H-indole-2,3-dione

Cat. No. B1606284
CAS RN: 96202-56-1
M. Wt: 175.18 g/mol
InChI Key: XDGNFZUIJHZHHP-UHFFFAOYSA-N
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Description



  • 5-Ethyl-1H-indole-2,3-dione , also known as isatin , is an important heterocyclic compound.

  • It contains a benzene ring fused with a pyrrole ring, making it aromatic.

  • The indole nucleus is found in various natural products and synthetic drug molecules.





  • Synthesis Analysis



    • Isatin and its derivatives have been extensively studied for their synthesis methods.

    • Novel methods exist for synthesizing N-, C2-, and C3-substituted and spiro derivatives of isatin.

    • Chemical reactions involving isatin include oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation.





  • Molecular Structure Analysis



    • Molecular Formula : C10H9NO2

    • Molecular Weight : 175.18 g/mol

    • Exact Mass : 175.063328530 g/mol

    • XLogP3 : 1.6

    • Hydrogen Bond Donor Count : 1

    • Hydrogen Bond Acceptor Count : 2

    • Rotatable Bond Count : 1





  • Chemical Reactions Analysis



    • Isatin derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.

    • Researchers continue to explore novel synthetic methods for indole derivatives.




  • Scientific Research Applications

    Synthesis and Heterocyclic Compound Formation

    5-Ethyl-1H-indole-2,3-dione, a derivative of indole-2,3-dione (commonly known as isatin), plays a significant role in the synthesis of various heterocyclic compounds. It serves as a synthetically versatile substrate for creating a wide array of heterocyclic structures, such as indoles and quinolines, which are pivotal in drug synthesis. The utility of isatins in organic synthesis has expanded over the years, demonstrating their value in creating complex molecular architectures essential for pharmaceutical development. The advancement in the use of isatins for organic synthesis, along with their biological and pharmacological properties, has been extensively reviewed, highlighting their integral role in medicinal chemistry (S. J. Garden & Â. C. Pinto, 2001).

    Antituberculosis Activity

    Research has explored the structural modifications of 5-Ethyl-1H-indole-2,3-dione derivatives to enhance their antituberculosis efficacy. New series of these derivatives, specifically 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones, have been synthesized and tested against Mycobacterium tuberculosis. This study not only contributes to the understanding of the structure-antituberculosis activity relationship but also utilizes advanced methods like Electronic-Topological Method (ETM) and Artificial Neural Networks (ANN) to predict potentially active compounds, showing a significant inhibitory activity in some derivatives against the tuberculosis bacterium (N. Karalı et al., 2007).

    Antimicrobial and Antiepileptic Properties

    5-Ethyl-1H-indole-2,3-dione derivatives have demonstrated promising antimicrobial properties. A novel series of derivatives synthesized from 1H-indole-2,3-dione showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity. This highlights the potential of these compounds in developing new antimicrobial agents (D. Ashok et al., 2015). Additionally, new indole derivatives have been synthesized and characterized for their antiepileptic activity, showing promising results in treating epilepsy by modulating biogenic amine concentrations in the rat brain, further indicating the therapeutic versatility of 5-Ethyl-1H-indole-2,3-dione derivatives (K. Swathi & M. Sarangapani, 2017).

    Safety And Hazards



    • Isatin is classified as harmful if swallowed.

    • Proper safety precautions should be followed when handling this compound.




  • Future Directions



    • Further research is needed to explore the full therapeutic potential of isatin derivatives.

    • Investigating their applications in drug development, dye industry, and corrosion prevention remains an area of interest.




    properties

    IUPAC Name

    5-ethyl-1H-indole-2,3-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H9NO2/c1-2-6-3-4-8-7(5-6)9(12)10(13)11-8/h3-5H,2H2,1H3,(H,11,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XDGNFZUIJHZHHP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CC2=C(C=C1)NC(=O)C2=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H9NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70342641
    Record name 5-Ethyl-1H-indole-2,3-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70342641
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    175.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-Ethyl-1H-indole-2,3-dione

    CAS RN

    96202-56-1
    Record name 5-Ethyl-1H-indole-2,3-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70342641
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 5-ethyl-2,3-dihydro-1H-indole-2,3-dione
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    The title compound is prepared starting from 30 g (0.248 mol) of p-ethylaniline (Fluka, Buchs, Switzerland), 54 g (0.326 mol) chloral hydrate, and 750 g sodium sulfate in 800 ml water followed by the addition of 60 g (0.863 mol) NH2OH—HCl in water. By treating the intermediate with conc. H2SO4, the final product is obtained. (For the procedure, see Ng. Ph. Buu-Hoi et. al. in J. Chem. Soc., 4867 (1952)). The crude compound is used in the next step without further purification. Only a small sample is crystallized from methanol for analytical purposes. mp: 135-137° C. (Lit.: 135° C.); MS: 174 (M+−+1); HPLC: tret=8.74 min (Grad 1).
    Quantity
    30 g
    Type
    reactant
    Reaction Step One
    Quantity
    54 g
    Type
    reactant
    Reaction Step Two
    Quantity
    750 g
    Type
    reactant
    Reaction Step Three
    Quantity
    60 g
    Type
    reactant
    Reaction Step Four
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    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Four
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    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Five
    Name
    Quantity
    800 mL
    Type
    solvent
    Reaction Step Six

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    AV Bogdanov, IF Zaripova, AD Voloshina… - Chemistry & …, 2018 - Wiley Online Library
    A high‐yield synthesis of some novel isatin‐3‐acylhydrazones on the base of 5‐ethylisatin derivatives and Girard's reagent T is described. Antimicrobial activity preliminary SAR study of …
    Number of citations: 23 onlinelibrary.wiley.com
    LDF Borges - 2019 - repositorio.ufu.br
    Em organismos multicelulares complexos, a diferenciação celular é um prérequisito, uma vez que, embora a maioria das células contenha, essencialmente, o mesmo genoma, os tipos …
    Number of citations: 0 repositorio.ufu.br

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